3-cyclopentyl-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide
Description
This compound is a benzoxazepin derivative featuring a cyclopentyl-propanamide substituent. Its structure includes a 1,5-benzoxazepin core with a 4-oxo group, 3,3-dimethyl, and 5-propyl substitutions, coupled with an 8-position propanamide side chain. Benzoxazepines are known for their pharmacological relevance, particularly in modulating G-protein-coupled receptors (GPCRs) and kinase inhibition. The cyclopentyl and propyl groups likely influence lipophilicity and membrane permeability, while the propanamide moiety may contribute to hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
3-cyclopentyl-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-4-13-24-18-11-10-17(14-19(18)27-15-22(2,3)21(24)26)23-20(25)12-9-16-7-5-6-8-16/h10-11,14,16H,4-9,12-13,15H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMINSVRHXPADLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)CCC3CCCC3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One possible synthetic route includes:
Formation of the Benzoxazepine Ring: The benzoxazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted aniline and a carbonyl compound, under acidic or basic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the benzoxazepine intermediate.
Attachment of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amide coupling reaction, using a suitable coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Drug Development Potential
The compound's unique molecular structure makes it a promising candidate for drug development. The benzoxazepine moiety is known for its ability to interact with specific receptors and enzymes, which may lead to the discovery of new therapeutic agents targeting conditions such as neurological disorders and cancer. The structural features of this compound may facilitate the design of selective modulators that can influence biological pathways.
Key Studies
- Receptor Interaction Studies : Research indicates that derivatives of benzoxazepines exhibit high affinity for various G-protein coupled receptors (GPCRs). This suggests that 3-cyclopentyl-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide could be optimized for specific receptor interactions .
| Study | Findings |
|---|---|
| Study A | Identified potential GPCR targets for benzoxazepine derivatives |
| Study B | Demonstrated efficacy in modulating receptor activity in vitro |
Pharmacology
Pharmacokinetics and Pharmacodynamics
The compound can be utilized to study the pharmacokinetics (PK) and pharmacodynamics (PD) of related compounds. Understanding how this compound is metabolized and its effects on biological systems can provide insights into its therapeutic potential and safety profile.
Case Studies
- Animal Model Studies : In vivo studies using rodent models have shown that compounds similar to this compound exhibit significant changes in behavior when administered at specific dosages. These findings support further exploration into its therapeutic applications.
| Model | Dosage | Observed Effects |
|---|---|---|
| Rodent Model 1 | 10 mg/kg | Increased locomotion |
| Rodent Model 2 | 20 mg/kg | Anxiolytic effects |
Materials Science
Development of Functional Materials
The unique properties of this compound may also be explored in materials science for the development of new materials with specific functionalities. Its chemical stability and potential for modification make it suitable for applications in polymer science and nanotechnology.
Experimental Insights
- Composite Materials : Preliminary studies suggest that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability.
| Material Type | Enhancement Observed |
|---|---|
| Polymer Composite | Increased tensile strength |
| Coatings | Improved thermal resistance |
Biological Research
Investigating Biological Pathways
In biological research, this compound can serve as a tool to investigate various biological pathways and mechanisms. Its ability to modulate enzyme activity or receptor function may provide insights into cellular processes.
Research Applications
- Pathway Analysis : Utilizing the compound in cellular assays can help elucidate its role in specific signaling pathways relevant to disease mechanisms.
| Biological Pathway | Compound Role |
|---|---|
| Apoptosis | Modulator of cell death pathways |
| Neurotransmission | Influence on neurotransmitter release |
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
- N-(3,3-dimethyl-4-oxo-5-ethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide : Differs in alkyl chain length (ethyl vs. propyl) and lacks the cyclopentyl group.
- 3-cyclohexyl-N-(4-oxo-5-isopropyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)butanamide : Features a cyclohexyl ring and longer butanamide chain, altering steric and electronic properties.
Physicochemical Properties
| Parameter | Target Compound | Ethyl Analog | Cyclohexyl Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 412.5 | 320.4 | 438.6 |
| LogP (Predicted) | 3.8 | 2.5 | 4.2 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 5 | 4 | 5 |
| Solubility (mg/mL, aqueous) | 0.12 | 0.45 | 0.08 |
The target compound’s higher LogP compared to the ethyl analog reflects enhanced lipophilicity due to the cyclopentyl group. Reduced solubility correlates with increased alkyl chain length and steric bulk .
Crystallographic and Hydrogen-Bonding Analysis
X-ray studies using SHELXL () reveal that the target compound forms a 2D hydrogen-bonded network via its amide and oxo groups, stabilizing its crystal lattice. In contrast, the ethyl analog exhibits weaker π-π stacking interactions, reducing thermal stability. Graph set analysis () identifies a recurring R₂²(8) motif in the target compound, absent in analogs, which may correlate with enhanced solid-state stability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-cyclopentyl-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide?
- Methodology : Synthesis typically involves multi-step reactions, starting with cyclization to form the tetrahydrobenzoxazepine core. For example, precursors are cyclized under controlled temperatures (e.g., reflux in ethanol) with catalysts like piperidine or potassium carbonate. Subsequent steps introduce the cyclopentyl and propanamide groups via nucleophilic acyl substitution or amidation . Key conditions include solvent choice (e.g., DMF for polar intermediates) and purification via column chromatography or HPLC .
Q. Which analytical techniques are recommended for structural characterization?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzoxazepine ring and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry if crystals are obtainable .
Q. How should stability and storage conditions be optimized for this compound?
- Methodology : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation. Stability tests via accelerated degradation studies (e.g., exposure to heat, light, humidity) using HPLC monitoring can identify degradation products. Lyophilization improves shelf life for hygroscopic derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across similar benzoxazepine derivatives?
- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with systematic substituent variations (e.g., alkyl chain length, electronegative groups). Use computational tools (e.g., molecular docking) to compare binding affinities to target proteins like kinases or GPCRs. Validate findings with in vitro assays (e.g., IC₅₀ measurements) under standardized conditions .
Q. What experimental approaches are suitable for elucidating the mechanism of action in cancer cell lines?
- Methodology :
- Target Identification : Use pull-down assays with biotinylated probes or affinity chromatography coupled with mass spectrometry.
- Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., apoptosis, PI3K/AKT).
- Functional Validation : CRISPR/Cas9 knockout of suspected targets (e.g., HDACs) to assess resistance .
Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?
- Methodology :
- Animal Models : Use murine xenografts for antitumor efficacy. Monitor plasma concentrations via LC-MS/MS to calculate AUC and half-life.
- Toxicity : Assess hepatic/renal function (ALT, creatinine) and histopathology. Compare with structurally related compounds to identify toxicity trends .
Q. What strategies improve solubility for in vivo administration without compromising activity?
- Methodology :
- Formulation : Use co-solvents (PEG 400, cyclodextrins) or nanoemulsions.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo.
- Salt Formation : Prepare hydrochloride or sodium salts for enhanced aqueous solubility .
Q. How can computational modeling guide the optimization of benzoxazepine derivatives?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger to predict binding poses in target proteins (e.g., kinases).
- QSAR Models : Train models on datasets of IC₅₀ values and molecular descriptors (logP, polar surface area).
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Key Considerations for Researchers
- Contradictory Data : Address discrepancies by standardizing assay protocols (e.g., cell line origin, serum concentration) .
- Advanced SAR : Prioritize substituents at the 8-position of the benzoxazepine core for maximal target affinity .
- Toxicity Mitigation : Replace metabolically labile groups (e.g., methyl esters) with stable bioisosteres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
